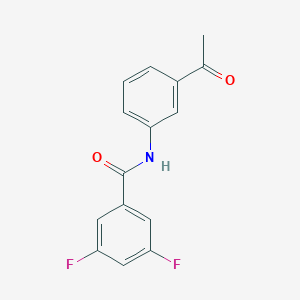

N-(3-acetylphenyl)-3,5-difluorobenzamide

Description

N-(3-Acetylphenyl)-3,5-difluorobenzamide is a fluorinated benzamide derivative characterized by a 3,5-difluorobenzoyl group linked to a 3-acetylphenylamine moiety. Benzamide compounds are widely studied for their pesticidal, pharmaceutical, and material science applications due to their tunable electronic and steric properties imparted by substituents like fluorine, chlorine, and acetyl groups .

Properties

Molecular Formula |

C15H11F2NO2 |

|---|---|

Molecular Weight |

275.25 g/mol |

IUPAC Name |

N-(3-acetylphenyl)-3,5-difluorobenzamide |

InChI |

InChI=1S/C15H11F2NO2/c1-9(19)10-3-2-4-14(7-10)18-15(20)11-5-12(16)8-13(17)6-11/h2-8H,1H3,(H,18,20) |

InChI Key |

PQWCFULRYAMXGP-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC(=C2)F)F |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC(=C2)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs in Pesticide Chemistry

Diflubenzuron (N-[[(4-chlorophenyl)amino]carbonyl]-2,6-difluorobenzamide)

- Structure : Shares the 2,6-difluorobenzamide core but substitutes the 3-acetylphenyl group with a 4-chlorophenylurea moiety.

- Application: A chitin synthesis inhibitor used as an insecticide. Its environmental hazard profile is notable, classified as a marine pollutant (UN3082) .

- Regulatory Status : Packing Group III under IMDG Code, highlighting moderate toxicity .

CGA-112913 (N-4-(3-Chloro-5-trifluoromethyl-2-pyridinyloxy)-3,5-dichlorophenylaminocarbonyl)-2,6-difluorobenzamide)

- Structure : Features a 2,6-difluorobenzamide backbone with a pyridinyloxy-dichlorophenyl substituent.

- Application : Likely a pesticide precursor, emphasizing the role of halogenated aromatic groups in enhancing bioactivity .

Lufenuron (N-[[2,5-dichloro-4-(1,1,2,3,3-hexafluoropropoxy)phenyl]amino]-2,6-difluorobenzamide)

Pharmaceutical and Ion Channel Modulators

HIFNH (N-[(2-amino-5-methyl-1H-imidazol-4-yl)methyl]-3,5-difluorobenzamide)

- Structure : Retains the 3,5-difluorobenzamide core but adds an imidazole-methyl group.

- Application : Acts as an arginine mimic inhibitor of the Hv1 ion channel, demonstrating how nitrogen-rich substituents enable targeted biological interactions. Structural validation via NMR and HRMS underscores its stability .

Fluorosalan (3,5-dibromo-2-hydroxy-N-(3-trifluoromethylphenyl)benzamide)

Polymorphism and Material Properties

N-(3,5-Difluorophenyl)-2,4-difluorobenzamide

Substituent Effects on Physicochemical Properties

| Compound | Key Substituents | Physicochemical Impact | Application |

|---|---|---|---|

| N-(3-Acetylphenyl)-3,5-difluorobenzamide (Hypothetical) | 3-Acetylphenyl, 3,5-difluoro | Enhanced electron-withdrawing effects | Potential kinase inhibition |

| Diflubenzuron | 4-Chlorophenylurea, 2,6-difluoro | Increased environmental persistence | Insecticide |

| HIFNH | Imidazole-methyl, 3,5-difluoro | Improved aqueous solubility | Ion channel modulation |

| Fluorosalan | 3,5-Dibromo-2-hydroxy, 3-CF3 | Broad-spectrum antimicrobial activity | Disinfectant |

Regulatory and Toxicity Considerations

- Halogenated Benzamides : Compounds like Diflubenzuron and CGA-112913 are classified as environmentally hazardous (UN3082) due to bioaccumulation risks .

- Fluorosalan : Bromine substitution increases toxicity, requiring stringent handling protocols .

- HIFNH : Lower environmental hazard due to polar imidazole groups enhancing biodegradability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.